Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate
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Overview
Description
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate: is a complex organic compound with a unique structure that includes a cyclopentyl group, an oxazepine ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the synthesis might start with a cyclopentyl ketone derivative, which undergoes a series of reactions including condensation, cyclization, and esterification to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature,
Biological Activity
Methyl 4-cyclopentyl-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate (CAS Number: 177200-90-7) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C16H19NO4
- Molecular Weight : 287.34 g/mol
The compound features a tetrahydrobenzo[f][1,4]oxazepine core structure, which is known for its diverse biological activities.
Research indicates that compounds in the oxazepine family may interact with various biological targets. Methyl 4-cyclopentyl-3-oxo derivatives have been shown to exhibit:
- Gamma-secretase inhibition : This activity is particularly relevant in the context of Alzheimer's disease, where gamma-secretase plays a critical role in the production of amyloid-beta peptides .
- Anti-inflammatory effects : Some studies suggest that related compounds may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Pharmacological Effects
- Neuroprotective Activity :
- Antitumor Activity :
- Antimicrobial Properties :
Neuroprotective Effects
A study conducted on SH-SY5Y neuronal cells revealed that treatment with methyl 4-cyclopentyl-3-oxo resulted in significant reductions in cell death under oxidative stress conditions. The compound enhanced the phosphorylation of key survival signaling pathways (AKT and ERK1/2), indicating a protective mechanism against neurodegeneration .
Antitumor Activity
In a screening assay for anticancer properties, methyl 4-cyclopentyl-3-oxo showed promising results against the CCRF-CEM leukemia cell line with a GI50 value of approximately 10 nM. This suggests strong potential for further development as an anticancer agent .
Data Table: Biological Activities of Methyl 4-Cyclopentyl-3-Oxo Derivatives
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
methyl 4-cyclopentyl-3-oxo-5H-1,4-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C16H19NO4/c1-20-16(19)11-6-7-14-12(8-11)9-17(15(18)10-21-14)13-4-2-3-5-13/h6-8,13H,2-5,9-10H2,1H3 |
InChI Key |
NZHWVCGPECXIBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCC(=O)N(C2)C3CCCC3 |
Origin of Product |
United States |
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